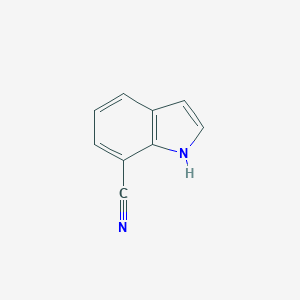

1H-indole-7-carbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

1H-indole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUHBYLZRBVHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447546 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96631-87-7 | |

| Record name | 7-Cyanoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1H-Indole-7-Carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1H-indole-7-carbonitrile, a key building block in the development of various pharmaceutical agents. The synthesis of this molecule is challenging due to the inherent reactivity of the indole core, which typically favors substitution at the C2 and C3 positions. This guide details methodologies for achieving selective functionalization at the C7 position, starting from basic precursors. The information presented herein is intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs, with a focus on procedural details, quantitative data, and logical workflows.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in a wide array of natural products and synthetic drugs. Functionalization at the C7 position of the indole ring offers a pathway to novel chemical entities with unique biological activities. This compound, in particular, serves as a versatile intermediate, with the cyano group being readily transformable into other functional groups such as amines, amides, and carboxylic acids. This guide will explore three principal synthetic strategies for the preparation of this compound: the Leimgruber-Batcho indole synthesis, palladium-catalyzed cyanation of a 7-haloindole, and the Sandmeyer reaction of 7-aminoindole.

Synthetic Strategies

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from an appropriately substituted o-nitrotoluene. For the synthesis of this compound, the key starting material is 2-methyl-3-nitrobenzonitrile. This route involves the formation of an enamine intermediate, followed by reductive cyclization to yield the indole ring.

Workflow for Leimgruber-Batcho Synthesis

Caption: Overall workflow for the Leimgruber-Batcho synthesis of this compound.

Experimental Protocols

-

Step 1: Synthesis of 2-Methyl-3-nitrobenzonitrile from 2-Methyl-3-nitroaniline

-

Step 2: Leimgruber-Batcho Synthesis of this compound

The synthesis proceeds by reacting 2-methyl-3-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine to form a reactive enamine. This intermediate is then subjected to reductive cyclization using reagents such as Raney nickel and hydrazine, or catalytic hydrogenation with palladium on carbon, to afford this compound[3]. While a side reaction leading to the formation of 7-carboxamidoindole has been observed during catalytic hydrogenation in benzene, performing the reduction in tetrahydrofuran can suppress this side product[4].

Quantitative Data

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-Methyl-3-nitroaniline | NaNO₂, HCl; CuCN | 2-Methyl-3-nitrobenzonitrile | [1][2] | |

| 2-Methyl-3-nitrobenzonitrile | 1. DMFDMA, Pyrrolidine; 2. Raney Ni, H₂ | This compound | [3] | |

| Yields for these specific reactions are not detailed in the provided search results and would require experimental determination. |

Palladium-Catalyzed Cyanation of 7-Bromoindole

This strategy involves the synthesis of a 7-haloindole, typically 7-bromoindole, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyano group. This method offers good functional group tolerance and is widely applicable.

Caption: Synthetic workflow for this compound utilizing the Sandmeyer reaction.

Experimental Protocols

-

Step 1: Synthesis of 7-Nitroindole

The synthesis of 7-nitroindole can be achieved by the nitration of indoline followed by dehydrogenation. A method for the direct nitration of 1-acetylindoline-2-sulfonate at the 7-position using acetyl nitrate has been reported, which upon hydrolysis and dehydrogenation yields 7-nitroindole.[5]

-

Step 2: Synthesis of 7-Aminoindole from 7-Nitroindole

The reduction of 7-nitroindole to 7-aminoindole can be accomplished through catalytic hydrogenation. A procedure involving the reduction of 4-chloro-7-nitroindole using 10% palladium on charcoal under a hydrogen atmosphere has been described, yielding 7-aminoindole after workup.[6] This method can be adapted for 7-nitroindole.

-

Step 3: Sandmeyer Reaction of 7-Aminoindole

The Sandmeyer reaction involves the diazotization of 7-aminoindole using sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C) to form the unstable diazonium salt. This intermediate is then reacted in situ with a solution of copper(I) cyanide to yield this compound.[1][2]

Quantitative Data

| Precursor | Reagents | Product | Yield (%) | Reference |

| Indole | Acetyl nitrate, then hydrolysis/dehydrogenation | 7-Nitroindole | Good | [5] |

| 7-Nitroindole | Pd/C, H₂ | 7-Aminoindole | 43 (sublimed) | [6] |

| 7-Aminoindole | 1. NaNO₂, HCl; 2. CuCN | This compound | 34-92 (general) | [2] |

Dehydrogenation of 7-Cyanoindoline

An alternative approach involves the synthesis of 7-cyanoindoline followed by its dehydrogenation to the corresponding indole.

Workflow for Dehydrogenation of 7-Cyanoindoline

References

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. JP2001019671A - Method for producing 7-nitroindoles - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

1H-indole-7-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-indole-7-carbonitrile, also known as 7-cyanoindole. It details the physicochemical properties, synthesis methodologies, and known biological significance of this heterocyclic compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering a compilation of key data, experimental procedures, and an exploration of its potential therapeutic applications.

Chemical Identity and Properties

This compound is a derivative of indole, a prominent bicyclic aromatic heterocycle fundamental to a vast array of biologically active compounds. The presence of a nitrile group at the 7-position of the indole ring imparts unique electronic properties and chemical reactivity, making it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 96631-87-7 |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol |

| Appearance | White to Pale Yellow Solid |

| Melting Point | 95-96 °C |

| Boiling Point (Predicted) | 350.0 ± 15.0 °C |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ |

| pKa (Predicted) | 14.61 ± 0.30 |

| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step processes. While a specific, detailed protocol for the direct synthesis of the parent this compound is not extensively documented in readily available literature, general methods for the synthesis of cyanated indoles can be adapted. A common strategy involves the cyanation of a halogenated indole precursor.

Generalized Experimental Protocol: Cyanation of 7-Bromo-1H-indole

This protocol is a generalized procedure based on common cyanation reactions of aryl halides.

Materials:

-

7-Bromo-1H-indole

-

Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, dppf)

-

Anhydrous, polar aprotic solvent (e.g., DMF, NMP, or DMSO)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-bromo-1H-indole (1 equivalent), copper(I) cyanide (1.2-1.5 equivalents), and the palladium catalyst (0.05-0.1 equivalents) and ligand (0.1-0.2 equivalents).

-

Solvent Addition: Under an inert atmosphere, add the anhydrous solvent via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the organic layer with aqueous ammonia or a cyanide-quenching solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Workflow for Synthesis and Purification

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A broad singlet for the N-H proton. |

| ¹³C NMR | Signals for aromatic carbons, with the nitrile carbon appearing downfield. |

| IR | A characteristic sharp absorption band for the C≡N stretch around 2220-2240 cm⁻¹. A broad N-H stretching band around 3300-3500 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (142.16 g/mol ). |

Biological Significance and Potential Applications

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[3][4][5] While specific biological data for this compound is limited, the broader class of indole derivatives has been extensively studied, revealing their potential as therapeutic agents.

Role in Drug Discovery

Indole derivatives are known to exhibit a multitude of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5] The cyano group can act as a hydrogen bond acceptor and can participate in various chemical transformations, making 7-cyanoindole a valuable building block for the synthesis of more complex, biologically active molecules.[6]

Potential Modulation of Signaling Pathways

Many indole-containing compounds exert their therapeutic effects by modulating key cellular signaling pathways. For instance, certain indole derivatives have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer.[7][8] These pathways are crucial for cell proliferation, survival, and inflammation. The ability of indole compounds to interfere with these pathways makes them attractive candidates for the development of novel anticancer agents. While the specific role of this compound in these pathways has not been elucidated, its structural similarity to other active indole derivatives suggests it may possess similar modulatory capabilities.

Generalized Signaling Pathway Potentially Modulated by Indole Derivatives

Caption: A potential signaling cascade modulated by indole derivatives.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. This guide has summarized its key chemical and physical properties, provided a generalized experimental approach for its synthesis, and explored its potential biological significance based on the broader class of indole derivatives. Further research into the specific biological activities and signaling pathway interactions of this compound is warranted to fully unlock its therapeutic potential. This document serves as a foundational resource to aid researchers and drug development professionals in their exploration of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. lookchem.com [lookchem.com]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 1H-Indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1H-indole-7-carbonitrile, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The structural elucidation and purity assessment of this molecule are critically dependent on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the available spectroscopic data, presents it in a structured format, and outlines the experimental protocols for these analytical methods.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.84 – 7.77 | m | 1H | |

| 7.58 | dd | 7.5, 1.2 | 1H |

| 7.53 | d | 3.4 | 1H |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3432 | N-H stretch |

| 2217 | C≡N stretch |

Sample Phase: CHCl₃[2]

Table 4: Mass Spectrometry Data

Specific experimental mass spectrometry data for this compound was not found in the reviewed literature. The predicted mass spectrum would show a molecular ion peak corresponding to its molecular weight.

| Ionization Method | Predicted [M]⁺ (m/z) | Key Fragmentation Peaks |

| Electron Impact (EI) | 142.05 | Expected fragments would arise from the loss of HCN and cleavage of the indole ring. |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The solution must be homogeneous to ensure high-resolution spectra.

¹H NMR Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Instrument: A 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Sample Preparation:

-

Thin Film Method: A small amount of the solid sample is dissolved in a volatile solvent like chloroform (CHCl₃). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

IR Spectrum Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the clean, empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.

Mass Spectrum Acquisition (Electron Ionization - GC-MS):

-

Sample Introduction: The sample solution is injected into a Gas Chromatograph (GC) to separate it from any impurities. The eluent from the GC column is directly introduced into the ion source of the mass spectrometer.

-

Ionization: Electron Impact (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound.

References

Technical Guide to the Solubility of 1H-Indole-7-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-indole-7-carbonitrile (also known as 7-cyanoindole) in common laboratory solvents. Due to the limited availability of precise quantitative data for this specific compound in publicly accessible literature, this guide presents qualitative solubility information alongside comparative data for the parent compound, indole, and a positional isomer, 5-cyanoindole, to offer a predictive and practical framework for its use. Furthermore, this guide details a standardized experimental protocol for determining the thermodynamic solubility and illustrates a key application of this compound as a fluorescent probe.

Core Physical Properties

This compound is a solid, heterocyclic organic compound. Its structure, featuring a polar nitrile group on the indole scaffold, dictates its solubility characteristics, influencing its behavior in both polar and non-polar environments.

Data Presentation: Solubility Profile

While specific quantitative solubility values for this compound are not widely published, the following table summarizes the available qualitative data and provides quantitative data for structurally related compounds to guide solvent selection.

| Solvent | Solvent Type | This compound (Qualitative) | Indole (Quantitative) | 5-Cyanoindole (Quantitative) |

| Water | Polar Protic | Insoluble to Slightly Soluble | 0.19 g/100 mL (20 °C)[1]; Soluble in hot water[2] | Insoluble |

| Methanol (MeOH) | Polar Protic | Slightly Soluble[3] | Readily Soluble | Soluble |

| Ethanol (EtOH) | Polar Protic | Expected to be Soluble | Readily Soluble[2] | - |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - | 100 mg/mL[4] |

| Chloroform | Non-polar | Sparingly Soluble[3] | - | Soluble |

| Hexane | Non-polar | - | - | Soluble |

| Diethyl Ether | Non-polar | - | Readily Soluble[2] | - |

| Benzene | Non-polar | - | Readily Soluble[2] | - |

| Acetonitrile (ACN) | Polar Aprotic | Soluble (in mixtures) | - | - |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble (in mixtures) | - | - |

Note: The qualitative solubility of this compound in ACN and THF is inferred from its use in studies of water-organic binary mixtures.

Experimental Protocols: Determination of Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method.[5][6] This method is considered the gold standard for obtaining reliable solubility data.[5]

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated volumetric flasks and pipettes

-

Quantification instrument: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches equilibrium with the solid phase.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. It is advisable to determine the equilibration time by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[7]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully remove an aliquot of the supernatant without disturbing the solid.

-

To ensure complete removal of undissolved solids, either centrifuge the aliquot at a high speed or filter it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Using UV-Vis Spectrophotometry:

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of this compound of known concentrations at its wavelength of maximum absorbance (λmax).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Using HPLC:

-

Develop a suitable HPLC method with a standard curve prepared from known concentrations of this compound.

-

Inject the diluted sample and determine its concentration based on the peak area relative to the standard curve.

-

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

This compound is utilized as a fluorescent probe to investigate the microheterogeneity of binary solvent systems. Its fluorescence properties are sensitive to the local environment, providing insights into solvent-solvent and solute-solvent interactions.

Caption: Workflow for using this compound as a fluorescent probe.

References

- 1. benchchem.com [benchchem.com]

- 2. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. improvedpharma.com [improvedpharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Enigmatic Core: A Technical Guide to the Discovery and History of 1H-Indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] While extensive research has focused on the functionalization of the pyrrole moiety and the C2/C3 positions, the benzene portion of the indole ring, particularly the C7 position, has remained a more challenging synthetic target.[3][4][5] This technical guide delves into the discovery and history of a specific, less-explored isomer: 1H-indole-7-carbonitrile . Due to a scarcity of dedicated research on this particular molecule, this document provides a comprehensive overview of its known synthesis, available physicochemical data, and the broader context of C7-functionalized indoles, while also highlighting the existing knowledge gaps and potential avenues for future investigation.

Historical Perspective and the Challenge of C7-Functionalization

The precise date and discoverer of this compound are not well-documented in the available scientific literature. Its history is intrinsically linked to the broader challenge of selectively functionalizing the C7 position of the indole ring. Early methods for indole synthesis and modification often yielded mixtures of isomers, with substitution at the C7 position being a minor and often difficult-to-isolate product.[2][6]

The development of directed metalation and transition-metal-catalyzed cross-coupling reactions has provided more elegant and efficient solutions for accessing the C7 position.[4][7] These advancements have been crucial for the synthesis of complex natural products and pharmaceutical agents containing the 7-substituted indole motif. While a definitive historical timeline for this compound is elusive, its emergence in the scientific record is a testament to the progress in synthetic organic chemistry that has enabled the selective manipulation of the indole core.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, starting from either 7-cyanoindoline or 7-formyl indole.

Dehydrogenation of 7-Cyanoindoline

A process for the production of 7-acylindoles, detailed in U.S. Patent 5,380,857, includes a specific example for the synthesis of 7-cyanoindole.[8] This method involves the catalytic dehydrogenation of 7-cyanoindoline.

Experimental Protocol:

-

Reactants: 7-cyanoindoline (8.3 mmol), benzyl acetate (8.3 mmol).

-

Catalyst: 5% Palladium on Alumina (Pd/Al₂O₃) (0.15 g).

-

Solvent: Dekalin (20 ml).

-

Procedure: A mixture of 7-cyanoindoline and benzyl acetate in dekalin is heated to 75°C under an inert gas atmosphere. The Pd/Al₂O₃ catalyst is added, and the mixture is heated at reflux for 3.3 hours. After cooling, the catalyst is filtered off and washed with toluene. The solvent is evaporated to yield the crude product.

-

Purification: The solid material is purified by crystallization from an n-hexane:xylene (7:2) mixture.

-

Yield: 79.7%[8]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; edge [color="#34A853"];

From 7-Formyl Indole

A procedure for the synthesis of 7-cyanoindoles from 7-formyl indole has also been described, which is suitable for scaling up to multigram quantities.[9][10]

Experimental Protocol:

-

Reactants: 7-formyl indole.

-

Reagents: Details of the cyanocarbonation/hydrogenation reagents were not fully available in the provided search results.

-

Procedure: The process involves a cyanocarbonation reaction followed by hydrogenation of the 7-formyl group.

Physicochemical and Spectroscopic Data

Limited experimental data is available for this compound. The following tables summarize the known quantitative information.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂ | PubChem |

| Molecular Weight | 142.16 g/mol | PubChem |

| Melting Point | 102.2-103.2 °C | [8] |

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 6.66 (m), 7.18 (t), 7.36 (m), 7.55 (d), 7.89 (d), 9.08 (bs) | [8] |

| Fluorescence | Sensitive to hydration, with fluorescence intensity increasing and peak wavelength shifting upon dehydration. Fluorescence lifetime is 2.0 ns in water and increases to 8-16 ns in water-organic binary mixtures. | [11][12] |

Biological Activity and Therapeutic Potential

There is a significant lack of research into the specific biological activities of this compound. However, the broader class of indole derivatives is well-known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][13] The introduction of a cyano group can significantly modulate the electronic properties and binding interactions of a molecule, suggesting that this compound could possess unique biological activities worthy of investigation.

Given that many indole derivatives act as kinase inhibitors, a potential area of exploration for this compound could be in this domain. The following diagram illustrates a generic kinase signaling pathway that is often targeted by indole-based drugs. It is crucial to note that this is a representative pathway and there is currently no experimental evidence linking this compound to this or any other specific signaling cascade.

Conclusion and Future Directions

This compound remains a relatively unexplored molecule within the vast landscape of indole chemistry. While synthetic routes to this compound have been established, a thorough investigation of its discovery, history, and biological properties is conspicuously absent from the scientific literature. The available data on its synthesis and physicochemical properties provide a foundation for future research.

Key areas for future investigation include:

-

Elucidation of Biological Activity: Screening this compound against a panel of biological targets, particularly protein kinases, could uncover novel therapeutic potential.

-

Comprehensive Spectroscopic Characterization: Detailed 1D and 2D NMR studies, along with mass spectrometry and IR analysis, would provide a complete spectroscopic profile of the molecule.

-

Exploration of Synthetic Derivatives: The cyano group serves as a versatile synthetic handle for the preparation of a library of 7-substituted indole derivatives, which could be explored for various applications.

-

Historical Archival Research: A deeper dive into older chemical literature and patent databases may yet reveal earlier mentions or the original synthesis of this compound.

The study of this compound represents an opportunity to expand our understanding of the structure-activity relationships of C7-substituted indoles and potentially uncover new lead compounds for drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. A Short Review of C7 – H Bond Functionalization of Indole/Indoline [ideas.repec.org]

- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. soc.chim.it [soc.chim.it]

- 6. rsisinternational.org [rsisinternational.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 7-Cyanoindole fluorescence as a local hydration reporter: application to probe the microheterogeneity of nine water-organic binary mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. 7-Cyanoindole Fluorescence as a Local Hydration Reporter: Application to Probe the Microheterogeneity of Nine Water-Organic Binary Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]

The Elusive Indole-7-Carbonitrile: A Technical Guide to Its Apparent Absence in Nature and a Review of Related Cyanoindole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of indole-7-carbonitrile derivatives. Despite a comprehensive search of scientific literature and databases, no definitive evidence of the natural isolation of an indole alkaloid featuring a nitrile group at the 7-position has been found to date. This notable absence suggests that this particular substitution pattern may be rare in nature or has yet to be discovered. This guide, therefore, addresses this apparent void by providing a thorough review of naturally occurring indole alkaloids bearing a carbonitrile or isonitrile functionality at other positions. It will detail their sources, biosynthesis, and known biological activities. Furthermore, this document provides generalized experimental protocols for the isolation and characterization of indole alkaloids and discusses their known interactions with cellular signaling pathways, offering valuable insights for natural product chemists and drug discovery professionals.

Introduction: The Indole Alkaloid Landscape

Indole alkaloids are a vast and structurally diverse class of natural products, with over 4,100 known compounds.[1][2] They are biosynthesized by a wide range of organisms, including plants, fungi, bacteria, and marine invertebrates.[2][3][4] The indole scaffold, derived from the amino acid tryptophan, serves as a "privileged structure" in medicinal chemistry due to its ability to interact with a multitude of biological targets.[5] This has led to the development of numerous indole-based drugs with applications in treating cancer, infections, and neurological disorders.[5][6]

The addition of a nitrile group (–C≡N) to a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity.[7] Consequently, the pursuit of naturally occurring indole carbonitriles is of great interest to the scientific community.

The Search for Indole-7-Carbonitrile: An Apparent Natural Void

Extensive searches of chemical and biological databases have revealed no reports of the isolation of indole-7-carbonitrile or its derivatives from natural sources. While synthetic routes to 7-cyanoindole and its derivatives exist, and they are used as building blocks in medicinal chemistry, nature appears to not favor this specific substitution pattern.[8] This absence is intriguing and highlights a potential area for future exploration in natural product discovery.

Naturally Occurring Cyano- and Isonitrile-Indole Derivatives

While indole-7-carbonitriles seem to be absent, other isomers and related isonitrile-containing indole alkaloids have been isolated from various natural sources.

Indole-3-Carbonitrile and Related Compounds

Indole-3-acetonitrile is a well-known plant metabolite in cruciferous plants like Arabidopsis thaliana.[9] It serves as an intermediate in the biosynthesis of the phytoalexin camalexin and derivatives of indole-3-carboxylic acid.[9]

Isonitrile-Containing Indole Alkaloids from Cyanobacteria

A notable class of indole derivatives bearing an isonitrile group (-N≡C) has been isolated from filamentous cyanobacteria of the order Stigonematales.[10][11] These terpenoid indole alkaloids, including hapalindoles, ambiguines, and fischerindoles, exhibit a range of biological activities, such as antifungal and insecticidal properties.[11]

Table 1: Examples of Naturally Occurring Isonitrile-Containing Indole Alkaloids

| Compound Name | Source Organism | Biological Activity | Reference |

| Hapalindole A | Hapalosiphon fontinalis | Antifungal, cytotoxic | [11] |

| Ambiguine H | Fischerella ambigua | Antifungal | [11] |

| Fischerindole I | Fischerella muscicola | Insecticidal | [11] |

Biosynthesis of Indole Alkaloids and the Origin of the Nitrile/Isonitrile Group

The biosynthesis of all indole alkaloids originates from the amino acid tryptophan.[12][13] A key intermediate for many is strictosidine, formed from the condensation of tryptamine and secologanin.[13] The biosynthesis of fungal indole alkaloids is also well-studied, with many derived from tryptophan and its metabolites.[14]

The isonitrile group in cyanobacterial indole alkaloids is biosynthesized from L-tryptophan and ribulose-5-phosphate, with the isonitrile carbon originating from C2 of the pentose phosphate pathway intermediate.[10]

Caption: Simplified biosynthetic pathway of monoterpenoid indole alkaloids.

Experimental Protocols

The following sections outline generalized protocols for the isolation and characterization of indole alkaloids from natural sources.

General Isolation and Purification Workflow

The isolation of indole alkaloids from natural sources typically involves a multi-step process to separate these compounds from a complex mixture of primary and secondary metabolites.

Caption: Generalized workflow for the isolation of indole alkaloids.

Protocol 1: Extraction and Preliminary Fractionation

-

Biomass Preparation: The collected biological material (e.g., marine sponge, plant leaves) is freeze-dried and ground to a fine powder.

-

Solvent Extraction: The powdered material is exhaustively extracted with a polar solvent such as methanol (MeOH) or a combination of dichloromethane (DCM) and MeOH at room temperature.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning between an immiscible polar and non-polar solvent system (e.g., n-hexane/MeOH or water/ethyl acetate (EtOAc)) to separate compounds based on their polarity.

-

Fractionation: The resulting fractions are then subjected to further separation using techniques like Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) over silica gel or other stationary phases.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purification

-

Column Selection: Fractions obtained from preliminary chromatography are purified by reversed-phase or normal-phase HPLC. A C18 column is commonly used for reversed-phase separation.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile (ACN) or MeOH, often with a modifier such as formic acid or trifluoroacetic acid.

-

Detection: Eluting compounds are detected using a UV-Vis detector, and fractions corresponding to individual peaks are collected.

Spectroscopic Characterization

The structure of isolated compounds is elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Cyanoindoles

| Technique | Key Observables for Cyanoindoles |

| ¹H NMR | Aromatic protons typically appear between δ 7.0-8.0 ppm. The proton on the nitrogen of the indole ring often appears as a broad singlet at a downfield chemical shift (> δ 10 ppm). |

| ¹³C NMR | The nitrile carbon (C≡N) gives a characteristic signal in the range of δ 115-120 ppm. Aromatic carbons appear in the δ 100-140 ppm region. |

| IR Spectroscopy | A strong, sharp absorption band for the C≡N stretch is observed between 2220-2260 cm⁻¹. The N-H stretch of the indole ring appears as a broad band around 3300-3500 cm⁻¹. |

| Mass Spectrometry | Provides the molecular weight of the compound and fragmentation patterns that can aid in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. |

Protocol 3: NMR Spectroscopy

-

Sample Preparation: A small amount of the purified compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are used to assemble the chemical structure of the molecule.

Protocol 4: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

-

Ionization: An appropriate ionization technique is chosen, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

Biological Activities and Signaling Pathways

While specific data for indole-7-carbonitrile is unavailable, other cyanoindole derivatives have shown a range of biological activities. For instance, synthetic 3-cyanoindole derivatives have been investigated for their anticancer properties.[7]

Many indole alkaloids exert their biological effects by modulating cellular signaling pathways. A prominent example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.[1][15][16] Some indole alkaloids have been shown to inhibit components of this pathway, leading to a reduction in cell proliferation and induction of apoptosis.[15][16]

Caption: Simplified MAPK signaling pathway and potential points of inhibition by indole alkaloids.

Conclusion

The natural occurrence of indole-7-carbonitrile derivatives remains an open question in the field of natural product chemistry. Their apparent absence in nature, contrasted with the existence of other cyano- and isonitrile-indole alkaloids, presents an intriguing puzzle. This guide has provided a comprehensive overview of the current knowledge on related compounds, including their biosynthesis, isolation, characterization, and biological activities. The detailed experimental protocols and discussion of signaling pathways are intended to serve as a valuable resource for researchers in the ongoing quest to discover and develop novel therapeutic agents from natural sources. The potential for the discovery of indole-7-carbonitriles in unexplored ecological niches remains, and the information presented here may aid in their future identification and characterization.

References

- 1. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-Containing Natural Products 2019-2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 7-CYANOINDOLE CAS#: 96631-87-7 [amp.chemicalbook.com]

- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity | MDPI [mdpi.com]

- 12. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 1H-Indole-7-carbonitrile: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activities of 1H-indole-7-carbonitrile is limited in publicly available literature. This guide provides a predictive overview based on the well-established pharmacological profile of the indole scaffold and its numerous derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to guide future investigations into this specific molecule.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its versatile structure allows for diverse functionalization, leading to a wide spectrum of biological activities.[1][2] this compound, as a distinct member of this family, presents an intriguing starting point for drug discovery efforts. The presence of the nitrile group at the 7-position can influence its electronic properties, metabolic stability, and potential for specific interactions with biological targets. This technical guide synthesizes the potential biological activities of this compound by examining the established activities of structurally related indole derivatives.

Potential Therapeutic Areas

Based on the extensive research on indole-containing compounds, this compound and its derivatives hold potential in several key therapeutic areas:

-

Anticancer Activity: Indole derivatives are widely recognized for their potent anticancer properties, acting through various mechanisms including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][4][5][6]

-

Antimicrobial Activity: The indole scaffold is a recurring motif in compounds exhibiting antibacterial and antifungal properties.[1][2][7][8][9][10]

-

Kinase Inhibition: Many indole derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[11][12][13]

-

Neurological and CNS Disorders: The structural similarity of indole to neurotransmitters like serotonin has led to the exploration of indole derivatives for their effects on central nervous system targets, including G-protein coupled receptors (GPCRs).[14][15]

Quantitative Data on Related Indole Derivatives

To provide a quantitative perspective, the following tables summarize the biological activities of various indole derivatives that share structural similarities with this compound. This data can serve as a benchmark for future studies on this compound and its analogs.

Table 1: Anticancer Activity of Representative Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based oxalamide derivatives | HeLa, HepG2, MCF-7 | 3.7 - 19.9 | [4] |

| Indole-thiophene complex | HT29, HepG2, HCT116, T98G | Nanomolar range | [4] |

| Indole Mannich base derivatives | HepG2, MCF-7, HeLa | 0.50 - 0.9 | [16] |

| 2-acyl-1H-indole-4,7-diones | Mammary and renal cancer cells | Selective cytotoxicity | |

| Indole derivatives | Triple-negative breast cancer cells (MDA-MB-231) | 13 - 19 | [4] |

Table 2: Antimicrobial Activity of Representative Indole Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Indole-thiadiazole and Indole-triazole derivatives | B. subtilis | 3.125 | [7] |

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [7] |

| 5-iodoindole, 5-fluoroindole, 6-bromoindole, 3-methylindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [17] |

| 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii | 512 | [17] |

Table 3: Kinase Inhibitory Activity of Representative Indole Derivatives

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 1H-indole-3-carbonitrile derivatives | TRK | Potent Inhibition | [18] |

| Indolyl 1,2,4-triazole derivatives | CDK4 | 0.049 - 3.031 | [12] |

| Oxindole-indole conjugates | CDK4 | 1.26 - 1.82 | [12] |

| 9H-pyrimido[4,5-b]indole derivatives | RET | 0.27 - 0.37 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. The following are representative protocols for key experiments that could be employed to investigate this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][19]

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

This compound (test compound)

-

Kinase Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the Kinase Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or vehicle control to the wells of the 96-well plate.

-

Add 10 µL of the 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution. The ATP concentration should be near the Kₘ for the specific kinase.

-

Incubate the plate for 1 hour at room temperature.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[16][20]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration.

-

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[7][9]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound (test compound)

-

Standard antimicrobial agents (positive controls)

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain according to CLSI guidelines.

-

Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a growth control (microbe without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Visualization

Indole derivatives are known to modulate several key signaling pathways implicated in cancer and other diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[21][22]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. turkjps.org [turkjps.org]

- 8. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 17. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Core: 1H-Indole-7-carbonitrile as a Versatile Precursor in Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 1H-indole-7-carbonitrile has emerged as a particularly valuable precursor. The presence of the nitrile group at the 7-position of the indole ring offers a unique combination of electronic properties and synthetic handles, making it a strategic building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Synthesis and Properties of this compound

The synthesis of this compound can be achieved through various methods, with the dehydrogenation of 7-cyanoindoline being a notable route. This method provides good yields and a direct pathway to the desired aromatic nitrile.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| Melting Point | 102.2–103.2 °C | [2] |

| Appearance | Solid | [2] |

| ¹H-NMR (CDCl₃, δ in ppm) | 9.08 (bs, 1H), 7.89 (d, 1H), 7.55 (d, 1H), 7.36 (m, 1H), 7.18 (t, 1H), 6.66 (m, 1H) | [2] |

| Predicted ¹³C-NMR (ppm) | 136.5, 130.1, 128.5, 124.3, 122.9, 121.7, 118.9, 117.2, 103.8 | N/A |

| IR (KBr, cm⁻¹) | ~3400 (N-H), ~2220 (C≡N) | Inferred |

Note: Predicted ¹³C-NMR values are based on computational models and data from similar indole structures. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound from 7-Cyanoindoline[2]

This protocol describes the dehydrogenation of 7-cyanoindoline to produce this compound.

Materials:

-

7-Cyanoindoline

-

Benzyl acetate

-

5% Pd/Al₂O₃ catalyst

-

Dekalin

-

Toluene

-

n-Hexane

-

Xylene

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

A mixture of 1.2 g (8.3 mmol) of 7-cyanoindoline and 1.25 g (8.3 mmol) of benzyl acetate in 20 ml of dekalin is heated to 75°C under an inert gas atmosphere.

-

0.15 g of 5% Pd/Al₂O₃ catalyst is added to the mixture.

-

The reaction mixture is heated at reflux temperature for 3.3 hours.

-

The catalyst is filtered off and washed with 5 ml of toluene.

-

The solvent is concentrated by evaporation to yield a solid material.

-

The crude product is purified by crystallization from an n-hexane:xylene mixture (7:2 ratio) to afford pure 7-cyanoindole.

Expected Yield: 79.7%[2]

Protocol 2: Synthesis of 7-Acylindole from this compound[2]

This protocol demonstrates the use of this compound as a precursor in a Grignard reaction to synthesize a 7-acylindole derivative.

Materials:

-

This compound (7-cyanoindole)

-

2-Bromothiophene

-

Magnesium turnings

-

Tetrahydrofuran (THF)

-

Toluene

-

10% Sulfuric acid

-

30% Sodium hydroxide

Procedure:

-

Prepare 2-thienyl magnesium bromide by reacting 6.21 g (36.8 mmol) of 2-bromothiophene with 1.2 g (49.4 mmol) of magnesium in 53 ml of THF.

-

In a separate round flask under an inert gas atmosphere, dissolve 2 g (14.1 mmol) of 7-cyanoindole in a mixture of 10 ml of THF and 15 ml of toluene at 20°C.

-

Add the prepared Grignard reagent to the 7-cyanoindole solution within 5 minutes.

-

Maintain the reaction mixture temperature at 35°C for 1 hour, and then at 45°C for another 4.5 hours.

-

Adjust the pH of the mixture to 0.5 with 10% sulfuric acid and stir at 45°C for 45 minutes.

-

Neutralize the reaction mixture with 30% NaOH and extract the product.

Visualization of Synthetic Pathways

Caption: Synthetic workflow for this compound and its use as a precursor.

Application in Drug Development: A Case Study of Melatonin Receptor Agonists

The indole nucleus is a privileged scaffold in drug discovery. While direct synthetic routes from this compound to marketed drugs are not always publicly detailed, its structural motifs are present in various bioactive molecules. A relevant example is Tasimelteon, a melatonin receptor agonist used for the treatment of Non-24-Hour Sleep-Wake Disorder.[3] Tasimelteon's mechanism of action involves the activation of melatonin receptors MT1 and MT2, which are crucial for regulating the sleep-wake cycle.[3][4]

Table 2: Key Parameters of Tasimelteon's Receptor Binding [5]

| Receptor | Binding Affinity (Ki, nM) in NIH-3T3 cells | Binding Affinity (Ki, nM) in CHO-K1 cells |

| MT1 | 0.304 | 0.35 |

| MT2 | 0.0692 | 0.17 |

The higher affinity for the MT2 receptor is believed to be important for its circadian rhythm phase-shifting effects.[5]

Visualization of a Relevant Signaling Pathway

The therapeutic effect of melatonin receptor agonists like Tasimelteon is mediated through the activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).

Caption: Tasimelteon's signaling pathway via MT1/MT2 receptors.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the synthetic utility of the 7-cyano group provide a powerful platform for the construction of complex molecules, particularly in the realm of drug discovery. The ability to introduce diverse functionalities through reactions involving the nitrile group or at other positions of the indole ring makes it a strategic asset for medicinal chemists. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel therapeutics targeting a wide range of diseases.

References

- 1. PubChemLite - this compound (C9H6N2) [pubchemlite.lcsb.uni.lu]

- 2. US5380857A - Process for the production of 7-acylindoles - Google Patents [patents.google.com]

- 3. What is the mechanism of Tasimelteon? [synapse.patsnap.com]

- 4. HETLIOZ (tasimelteon) mechanism of action (MOA) [hetliozpro.com]

- 5. Tasimelteon: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Calculations of 1H-Indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches applicable to the study of 1H-indole-7-carbonitrile. Given the limited availability of direct experimental and theoretical data for this specific isomer, this document leverages data from closely related indole derivatives to establish a robust framework for its analysis. The methodologies and expected outcomes are detailed to guide researchers in their investigations of this and similar molecules.

Introduction to this compound

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[1][2] The introduction of a carbonitrile (cyano) group can significantly modulate the electronic properties, polarity, and binding interactions of the parent molecule, making indole carbonitriles attractive targets for drug discovery.[1][3] While various isomers have been studied, this compound remains a less explored member of this family, presenting an opportunity for novel research. Theoretical calculations provide a powerful, non-experimental means to predict its structural, spectroscopic, and electronic properties, thereby guiding synthetic efforts and biological evaluation.

Computational Methodologies

A typical workflow for the theoretical investigation of a small organic molecule like this compound involves several key computational steps. Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost.[4][5]

Caption: A generalized workflow for the theoretical calculation of molecular properties.

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional and basis set. Common choices for organic molecules include the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) or the M06-2X functional, which is known for its performance with non-covalent interactions.[4][6] The result is a set of Cartesian coordinates corresponding to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction of Infrared (IR) Spectrum: The calculated vibrational frequencies and their intensities can be used to simulate the IR spectrum of the molecule.[3] These theoretical frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.[6]

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the 1H and 13C chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating the isotropic magnetic shielding constants.[7] These shielding values are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Electronic Properties and UV-Vis Spectra

Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states.[8] This allows for the simulation of the UV-Vis absorption spectrum. From these calculations, one can also analyze the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and electronic transport properties of the molecule.[8][9]

Predicted and Comparative Data

Structural Parameters

The optimized geometry of this compound is expected to be largely planar. Key bond lengths and angles can be compared to the parent indole molecule and other cyano-substituted isomers.

Table 1: Selected Experimental Bond Lengths (Å) for Indole.

| Bond | Length (Å) |

|---|---|

| C2-C3 | 1.373 |

| C3-C3a | 1.442 |

| C3a-C4 | 1.393 |

| C4-C5 | 1.393 |

| C5-C6 | 1.392 |

| C6-C7 | 1.395 |

| C7-C7a | 1.405 |

| C7a-N1 | 1.376 |

| N1-C2 | 1.365 |

Data sourced from crystallographic studies of indole.

For this compound, the C7-C(nitrile) and C≡N bond lengths are expected to be approximately 1.44 Å and 1.16 Å, respectively, based on typical values for aromatic nitriles.

Vibrational Frequencies

The IR spectrum is characterized by specific vibrational modes. For this compound, the most prominent and diagnostic peaks would be the N-H stretch of the indole ring and the C≡N stretch of the nitrile group.

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Related Indole Derivatives.

| Functional Group | Compound | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 7-Iodo-1H-indole-3-carbonitrile | 3233 | [10] |

| C≡N Stretch | 7-Iodo-1H-indole-3-carbonitrile | 2229 | [10] |

| C≡N Stretch | 5-Cyanoindole | ~2220 | [3] |

| N-H Stretch | 1H-Indole | 3406 |[11] |

Based on this data, the C≡N stretching frequency for this compound is expected to appear in the 2220-2240 cm⁻¹ region of the IR spectrum.

NMR Chemical Shifts

Predicted 1H and 13C NMR chemical shifts are crucial for confirming the molecular structure. The chemical shifts for the protons and carbons of the indole core will be influenced by the electron-withdrawing nature of the nitrile group at the 7-position.

Table 3: Experimental 1H and 13C NMR Chemical Shifts (ppm) for a Related Isomer in DMSO-d₆.

| Position | 1H Shift (ppm) | 13C Shift (ppm) |

|---|---|---|

| 7-Iodo-1H-indole-3-carbonitrile | ||

| 2-H | 8.30 | - |

| 4-H | 7.66 | 132.5 |

| 5-H | 7.05 | 118.5 |

| 6-H | 7.70 | 135.3 |

| C2 | - | 127.1 |

| C3 | - | 85.9 |

| C7 | - | 78.2 (C-I) |

| C≡N | - | 115.9 |

| NH | 12.21 | - |

Data from reference[10].

For this compound, one would expect the protons on the benzene portion of the ring (H4, H5, H6) to show distinct splitting patterns and shifts influenced by the adjacent nitrile group.

Molecular Modeling and Drug Development Applications

Beyond fundamental properties, theoretical calculations can explore the potential of this compound in a drug development context.

Caption: A conceptual workflow for computational drug discovery.

Molecular Docking

Indole derivatives are known to inhibit various protein kinases and other biological targets.[10][12] Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. A DFT-optimized structure of this compound can be docked into the active site of a relevant protein (e.g., EGFR, c-MET) to predict binding affinity and key interactions, such as hydrogen bonds or π-π stacking.[4][12]

Molecular Dynamics (MD) Simulations

To assess the stability of the predicted protein-ligand complex from docking, MD simulations can be performed.[13] These simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the persistence of key binding interactions.

Experimental Protocols

The theoretical calculations described above should be validated against experimental data. Below are generalized protocols for the synthesis and spectroscopic characterization of indole carbonitriles.

Synthesis Protocol (General)

The synthesis of indole carbonitriles can be achieved through various methods, often involving the cyanation of a halogenated indole precursor or building the ring system with the nitrile group already present. Palladium-catalyzed cross-coupling reactions are a common and effective strategy.[1][2] A plausible route to this compound could involve the cyanation of 7-bromo- or 7-iodo-1H-indole.

Example Cyanation Reaction:

-

Reactants: 7-halo-1H-indole, a cyanide source (e.g., Zn(CN)₂, CuCN), and a palladium catalyst (e.g., Pd(PPh₃)₄).

-

Solvent: A polar aprotic solvent like DMF or NMP.

-

Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The crude product is then purified using column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[11] Acquire 1H, 13C, and 2D spectra (e.g., COSY, HSQC) on a high-field spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy: Prepare a sample as a KBr pellet or a thin film. Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.[10]

-

Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to confirm the molecular weight.[10][11]

Conclusion

This guide outlines a comprehensive theoretical and experimental framework for the investigation of this compound. By employing DFT calculations for structural, vibrational, and electronic properties, researchers can gain significant insight into this molecule's characteristics. These computational predictions, when coupled with targeted synthesis and spectroscopic validation, provide a powerful pathway for exploring its potential applications in materials science and drug discovery. The comparative data from related indole derivatives serve as a valuable benchmark for these future studies.

References

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]

- 3. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7-Iodo-1H-indole-3-carbonitrile [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy [pharmacia.pensoft.net]

Navigating the Aromatic Landscape: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1H-Indole-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals